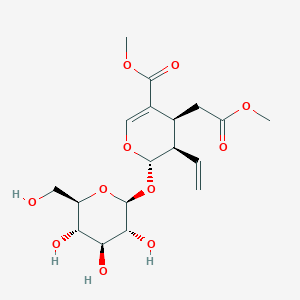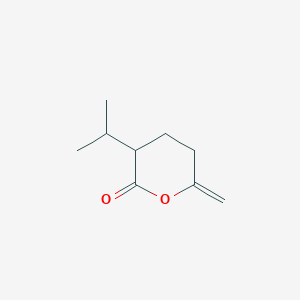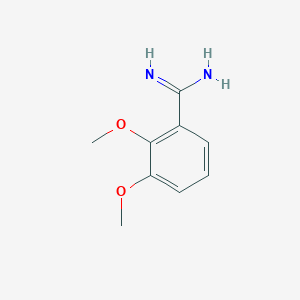
2,3-Dimethoxy-benzamidine
Übersicht
Beschreibung
“2,3-Dimethoxy-benzamidine” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a grey solid and is stored at temperatures between 0-8°C .
Synthesis Analysis
A series of novel benzamide compounds, including “2,3-Dimethoxy-benzamidine”, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
The “2,3-Dimethoxy-benzamidine” molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The “2,3-Dimethoxy-benzamidine” and similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Physical And Chemical Properties Analysis
“2,3-Dimethoxy-benzamidine” is a grey solid with a molecular weight of 180.21 . It is stored at temperatures between 0-8°C .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
2,3-Dimethoxy-benzamidine: has been studied for its antioxidant properties. The compound’s ability to scavenge free radicals, chelate metals, and exhibit total antioxidant activity makes it a candidate for further research in oxidative stress-related conditions .
Antibacterial Applications
This compound has shown promising antibacterial activity against both gram-positive and gram-negative bacteria. Its potential as a new class of antibacterial agent is significant, especially in the context of increasing antibiotic resistance .
Anti-inflammatory Potential
Benzamidine derivatives, including 2,3-Dimethoxy-benzamidine , are being explored for their anti-inflammatory properties. This could lead to new treatments for chronic inflammatory diseases .
Antimicrobial Efficacy
The synthesis of novel benzamidine derivatives has led to compounds with potent antimicrobial activity. These findings could contribute to the development of new antimicrobial agents for periodontitis treatment and beyond .
Cancer Research
Amide compounds, such as 2,3-Dimethoxy-benzamidine , have been widely used in potential drug industries for the treatment of cancer. Their role in cancer research continues to be an area of active investigation .
Industrial Applications
Beyond medical applications, benzamidine derivatives are utilized in various industrial sectors, including plastics, rubber, paper industry, and agriculture. This highlights the compound’s versatility and importance in multiple domains .
Drug Discovery
2,3-Dimethoxy-benzamidine: is part of a broader class of amides that are pivotal in drug discovery. Their widespread structural presence in biological molecules underscores their significance in pharmaceutical research .
Environmental Applications
There is growing interest in the environmental applications of 2,3-Dimethoxy-benzamidine , particularly in the context of its therapeutic potential and environmental impact. This area of research is crucial for developing sustainable and eco-friendly chemical practices.
Safety and Hazards
The safety data sheet for a similar compound, “3,4-Dimethoxybenzaldehyde”, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Benzamides, a significant class of amide compounds to which 2,3-dimethoxy-benzamidine belongs, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
For instance, some benzamides show anti-platelet activity .
Biochemical Pathways
The compound has been associated with antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that 2,3-Dimethoxy-benzamidine may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.
Result of Action
It’s known that some benzamides exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage . Additionally, some benzamides have been shown to have antibacterial activity, indicating that they may inhibit the growth of certain bacteria .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds .
Eigenschaften
IUPAC Name |
2,3-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGPTXPVHYASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395235 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-benzamidine | |
CAS RN |
144650-01-1 | |
| Record name | 2,3-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

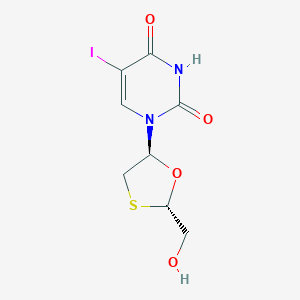
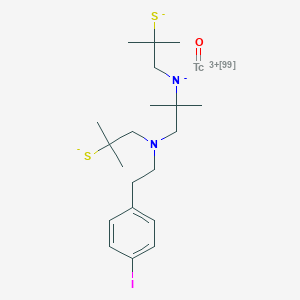

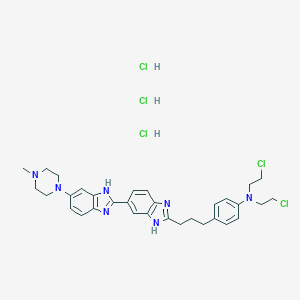

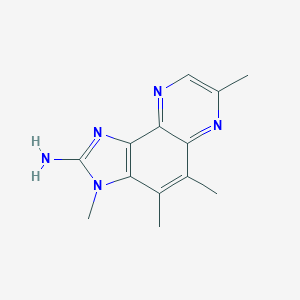

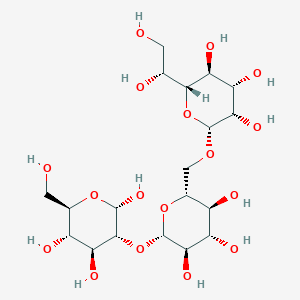
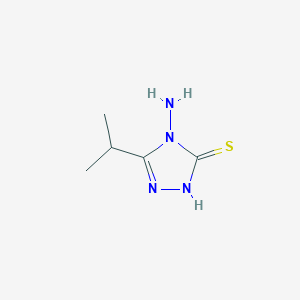
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)

